Superior Antiproliferative Activity of 5-Chloro-indole-2-carboxylates Against EGFR T790M Mutant Cancer Cells
A series of 5-chloro-indole-2-carboxylate derivatives (compounds 3a-e) demonstrated superior inhibition of the EGFR T790M mutant compared to the clinical comparator erlotinib. The most potent derivative, compound 3e, exhibited an IC50 value of 68 nM, which is 1.2-fold more potent than erlotinib (IC50 = 80 nM). Furthermore, all tested derivatives showed higher anti-BRAFV600E activity than erlotinib [1].
| Evidence Dimension | EGFR Inhibition (IC50) |
|---|---|
| Target Compound Data | 68 nM (for compound 3e, a 5-chloro-indole-2-carboxylate derivative) |
| Comparator Or Baseline | Erlotinib, 80 nM |
| Quantified Difference | 1.2-fold more potent than erlotinib |
| Conditions | In vitro kinase assay against EGFR T790M |
Why This Matters
This demonstrates a quantifiable efficacy advantage against a clinically relevant drug-resistant mutant, providing a clear rationale for selecting this specific derivative series over the established drug erlotinib for further development.
- [1] Al-Wahaibi, L. H., et al. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 2023, 28(3), 1269. DOI: 10.3390/molecules28031269. View Source
